molecular formula C9H10BrNO3 B5825704 3-bromo-4,5-dimethoxybenzamide

3-bromo-4,5-dimethoxybenzamide

Cat. No.: B5825704
M. Wt: 260.08 g/mol
InChI Key: VGULIFJEXBRFIS-UHFFFAOYSA-N
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Description

3-bromo-4,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.98441 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Metabolites

  • Synthesis of Urinary Metabolites : Research by Gawell et al. (1989) involved synthesizing metabolites of the antipsychotic benzamide remoxipride, including 3-bromo-4,5-dimethoxybenzamide derivatives. These compounds were produced as part of a study of dopamine D-2 antagonists, showcasing the role of this compound in pharmaceutical research (Gawell, Hagberg, Högberg, & Widman, 1989).

Radiolabeled Ligands for Tumor Imaging

  • Sigma2-Receptor Ligands : Rowland et al. (2006) discussed the development of radiolabeled compounds, including a this compound derivative, for sigma2-receptor targeting. These compounds showed potential for imaging solid tumors using PET scans, indicating the applicability of this compound in cancer research (Rowland et al., 2006).

Drug Development and Evaluation

  • Antipsychotic Agent Synthesis : Högberg et al. (1990) synthesized several derivatives of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. This research contributed to understanding the structural requirements for activity at dopamine D-2 receptors, relevant for antipsychotic drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Pharmaceutical Applications

  • Potential Antioxidant and Anticancer Properties : Studies by Dong et al. (2022) on methylated and acetylated derivatives of bromophenols, including this compound, highlighted their potential antioxidant and anticancer activities. This research suggests the compound's relevance in developing new therapeutic agents (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

Properties

IUPAC Name

3-bromo-4,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULIFJEXBRFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.